molecular formula C9H12N2 B069701 2,3-dihydro-1H-indene-1,6-diamine CAS No. 180002-30-6

2,3-dihydro-1H-indene-1,6-diamine

Cat. No.: B069701
CAS No.: 180002-30-6
M. Wt: 148.2 g/mol
InChI Key: ZYOXBKDMGPKLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1H-indene-1,6-diamine is an organic compound with the molecular formula C9H12N2 It is a derivative of indene, a bicyclic hydrocarbon, and contains two amine groups attached to the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indene-1,6-diamine can be achieved through several methods. One common approach involves the reduction of indene derivatives. For example, the reduction of 1,6-dinitroindene using hydrogen gas in the presence of a palladium catalyst can yield this compound . Another method involves the cyclization of appropriate precursors under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and metal catalysts such as palladium or platinum to reduce nitro or nitrile precursors to the desired diamine compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indene-1,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indene-1,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

2,3-Dihydro-1H-indene-1,6-diamine is a bicyclic amine compound characterized by its unique structure, which includes a dihydroindene framework. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.

  • Molecular Formula : C9H12N2
  • Molecular Weight : Approximately 164.20 g/mol
  • Structure : The compound features a fused indene ring system with two amine functional groups, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound may act as an enzyme inhibitor or receptor modulator through the following mechanisms:

  • Enzyme Inhibition : It can bind to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity.
  • Receptor Interaction : The amine groups facilitate hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function.

Biological Activities

Research has demonstrated several significant biological activities associated with this compound:

Antitumor Activity

Studies indicate that this compound exhibits notable antitumor properties. It has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural characteristics of this compound allow it to modulate cellular pathways involved in cancer progression.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Its interaction with microbial targets could inhibit the growth of certain pathogens, making it a candidate for further investigation in infectious disease treatments.

Neuroprotective Effects

Research is ongoing to explore the neuroprotective effects of this compound. Its potential role in treating neurological disorders is being investigated due to its ability to interact with neurotransmitter systems and modulate neuroinflammation.

Case Studies and Research Findings

Several studies have highlighted the diverse applications and effects of this compound:

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines.
Study BEnzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer signaling pathways.
Study CAntimicrobial ActivityShowed effectiveness against Gram-positive bacteria in vitro.

These findings illustrate the compound's versatility and potential as a therapeutic agent across multiple domains.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods including:

  • Reduction of Indene Derivatives : Commonly employed to yield the desired amine structure.

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis and materials science due to its reactive amine groups.

Properties

IUPAC Name

2,3-dihydro-1H-indene-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOXBKDMGPKLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.